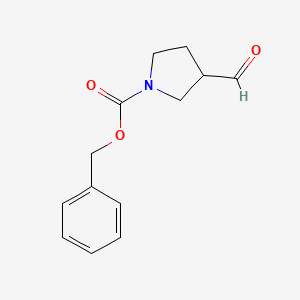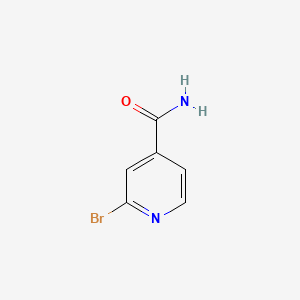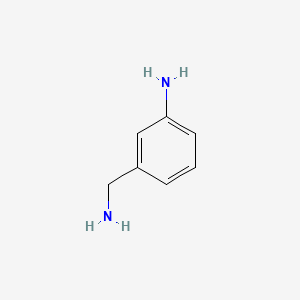![molecular formula C15H11F6NO B1275147 [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine CAS No. 771572-16-8](/img/structure/B1275147.png)
[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine” is a chemical compound with the CAS Number: 771572-16-8 . It has a molecular weight of 335.25 and its IUPAC name is {4- [3,5-bis (trifluoromethyl)phenoxy]phenyl}methanamine . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code of the compound is 1S/C15H11F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H,8,22H2 . The compound has a complex structure with a total of 23 heavy atoms .Physical And Chemical Properties Analysis
The compound is a white to yellow solid with a molecular weight of 335.25 . It has a storage temperature of 2-8°C . The compound has a complex structure with a total of 23 heavy atoms .Applications De Recherche Scientifique
Antimicrobial Agents
Compounds with the 3,5-bis(trifluoromethyl)phenyl group have been studied for their potential as antimicrobial agents. Specifically, derivatives such as pyrazole compounds have shown potent growth inhibition of drug-resistant bacteria like MRSA, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . These compounds are promising candidates for developing new antibiotics to combat antibiotic-resistant infections.
Organocatalysis
The motif of 3,5-bis(trifluoromethyl)phenyl is extensively used in organocatalysts, particularly in (thio)urea derivatives. These catalysts are crucial for activating substrates and stabilizing developing charges in transition states through hydrogen bonding . Such catalysts are instrumental in promoting a wide range of organic transformations, making them valuable in synthetic organic chemistry.
Chemical Derivatization
This compound can be used in the chemical derivatization of amino-functionalized surfaces. It serves as a precursor for creating arylaminothiocarbonylpyridinium zwitterionic salts, which are formed through an exothermic reaction with 4-pyrrolidinopyridine . This application is significant in the field of surface chemistry and materials science.
Biocatalysis
The bioreduction of compounds containing the 3,5-bis(trifluoromethyl)phenyl group has been explored using fungal mycelia. This process evaluates the catalytic abilities of the mycelia to synthesize enantiomerically pure compounds . Such biocatalytic processes are essential for producing pharmaceuticals and fine chemicals.
Development of Growth Inhibitors
Derivatives of this compound have been synthesized as potent growth inhibitors of planktonic Gram-positive bacteria. They have been found effective against biofilms of S. aureus, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This application is particularly relevant in the fight against persistent bacterial infections.
Synthesis of Zwitterionic Salts
The compound is involved in the synthesis of zwitterionic salts, which have applications in various fields, including pharmaceuticals and organic electronics . These salts have unique properties due to their dual ionic character, making them useful in a variety of chemical processes.
Catalyst Development
The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in the development of catalysts for organic chemistry. It has been used to create Schreiner’s thiourea, a catalyst that has significantly advanced the field of H-bond organocatalysis .
Antibiotic-Resistant Bacterial Infections
Research has focused on designing novel antibiotics using this compound to tackle antibiotic-resistant bacterial infections. The design and synthesis of new derivatives aim to address the urgent need for effective treatments against menacing pathogens like Enterococci and MRSA .
Safety and Hazards
Propriétés
IUPAC Name |
[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H,8,22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMJNIFCYZYXCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405600 |
Source


|
| Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine | |
CAS RN |
771572-16-8 |
Source


|
| Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



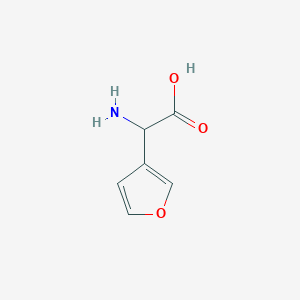
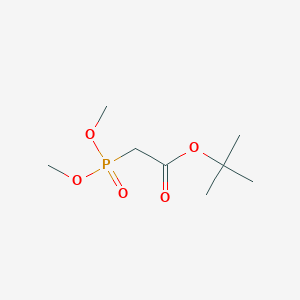
![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)






